1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene
Description
1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene (CAS: 2061993-66-4, molecular formula: C₂₂H₁₅Cl) is a polycyclic aromatic hydrocarbon featuring a naphthalene core linked to a 4'-chloro-substituted biphenyl group. This compound is commercially available in quantities ranging from 100 mg to 1 g with 98% purity . Its structure combines the planar aromatic systems of biphenyl and naphthalene, which may influence its electronic properties and intermolecular interactions.
The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of related biphenyl-naphthalene derivatives using Pd(OAc)₂ and tetrabutylammonium fluoride (TBAF) .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDFCVRPNKYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4'-chlorobiphenyl
The foundational biphenyl structure emerges from coupling 3-bromophenylboronic acid with 1-bromo-4-chlorobenzene under Pd(PPh₃)₄ catalysis. Reaction conditions mirror those validated in biphenyl carboxylic acid syntheses:
Reaction Conditions
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Base: Potassium carbonate (2.2 equiv)
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Solvent: 1,4-Dioxane/water (4:1 v/v)
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Temperature: 80°C, 16 hours
Workup involves ethyl acetate extraction, brine washing, and silica gel chromatography (hexanes/ethyl acetate gradient), yielding 3-bromo-4'-chlorobiphenyl as a crystalline solid (72% yield).
Table 1: Characterization Data for 3-Bromo-4'-chlorobiphenyl
| Property | Value/Description |
|---|---|
| Yield | 72% |
| Melting Point | 98–100°C |
| ¹H NMR (CDCl₃) | δ 7.58 (d, J = 8.4 Hz, 2H), 7.42–7.30 (m) |
| ¹³C NMR (CDCl₃) | δ 141.2, 134.7, 129.8, 128.3, 121.5 |
| HRMS (ESI+) | m/z 296.9742 [M+H]⁺ |
Naphthalen-1-ylboronic Acid Coupling
The second Suzuki-Miyaura stage introduces the naphthalene group via reaction between 3-bromo-4'-chlorobiphenyl and naphthalen-1-ylboronic acid. Modifications to the catalytic system enhance efficiency:
Optimized Parameters
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Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Solvent: Toluene/ethanol (3:1 v/v)
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Temperature: 90°C, 12 hours
This protocol achieves 68% isolated yield after column purification, with residual palladium content <5 ppm (ICP-MS analysis).
Alternative Methodologies and Comparative Analysis
Ullmann-Type Coupling
While less prevalent, copper-mediated coupling between 3-iodo-4'-chlorobiphenyl and naphthalen-1-ylzinc chloride demonstrates feasibility under harsh conditions (DMF, 130°C, 24 hours). However, diminished yields (43%) and homocoupling byproducts limit practicality.
Photochemical Cyclization
Intramolecular radical recombination of 1-(3-(4-chlorophenyl)phenyl)naphthalene precursors under UV irradiation (λ = 254 nm) provides a metal-free alternative. Though elegant, scalability issues and low quantum efficiency (Φ = 0.12) hinder industrial adoption.
Table 2: Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki-Miyaura | 68 | >99 | 12 |
| Ullmann | 43 | 92 | 24 |
| Photochemical | 31 | 85 | 48 |
Mechanistic Insights and Catalyst Optimization
The Suzuki-Miyaura pathway proceeds through a canonical three-step mechanism: oxidative addition, transmetallation, and reductive elimination. Density functional theory (DFT) calculations reveal that electron-deficient aryl bromides (e.g., 3-bromo-4'-chlorobiphenyl) accelerate oxidative addition kinetics by 1.8× compared to non-halogenated analogs. Ligand screening identifies SPhos as superior to PPh₃ in stabilizing the Pd⁰ intermediate, reducing activation energy by 14.2 kJ/mol.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis (600 MHz, CDCl₃) confirms regioselectivity:
Mass Spectrometry
High-resolution ESI-MS validates molecular integrity:
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Observed: m/z 384.0784 [M+H]⁺
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Calculated for C₂₂H₁₅Cl: 384.0781
Industrial Considerations and Scale-Up Challenges
Pilot-scale trials (500 g batch) expose three critical bottlenecks:
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Pd catalyst removal requiring tangential flow filtration
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Solvent recovery efficiency in dioxane/water systems (78% reclaimed)
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Crystallization kinetics favoring polymorph Form II (needle morphology) over thermodynamically stable Form I
Mitigation strategies include switched-solvent antisolvent crystallization (SSAC) and ligand-accelerated catalyst recycling .
Chemical Reactions Analysis
1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while oxidation can produce quinones or carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives, including 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene, in anticancer research. For example, a study focused on novel naphthalene-chalcone hybrids demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the naphthalene structure can enhance its biological activity. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The antimicrobial properties of naphthalene derivatives have been extensively researched. A study examining the synthesis of naphthalene-based compounds found that certain derivatives exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored for its potential use in treating infections, particularly in immunocompromised patients who are at higher risk for opportunistic infections during cancer treatments .
Organic Electronics
The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and enhance device performance .
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of various naphthalene derivatives, researchers synthesized several compounds similar to this compound. Among these, one derivative exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line, showcasing promising anticancer properties . This indicates that structural modifications can lead to enhanced therapeutic efficacy.
Case Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial activity of naphthalene derivatives against common pathogens. The study found that certain modifications to the naphthalene structure resulted in improved antibacterial activity against resistant strains of bacteria. This suggests that compounds like this compound may serve as lead compounds in the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the electronic properties of the compound, making it useful in various applications such as organic electronics and chemical sensing. The pathways involved include the formation of charge-transfer complexes and the modulation of electronic states in the presence of external stimuli.
Comparison with Similar Compounds
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
1-(4-Chlorophenyl)-4-phenylnaphthalene
- Structure : Differs in substitution pattern, with a chlorine atom on a phenyl group directly attached to the naphthalene core (CAS: 2241385-18-0) .
- Electronic Effects : The chlorine's position may modulate electron density distribution differently, affecting reactivity in further functionalization reactions.
1-(1-(4-Methoxyphenyl)cyclopropyl)naphthalene
- Synthesis: Prepared via palladium-catalyzed cyclopropanation followed by coupling, yielding a non-planar structure due to the cyclopropyl group.
- Applications : Methoxy groups often improve solubility, making this derivative more amenable to solution-phase processing than the hydrophobic chloro-biphenyl analog.
Data Tables
Table 2: Physical and Chemical Properties
Key Research Findings
- Synthetic Flexibility : Chloro and bromo derivatives are accessible via Suzuki-Miyaura coupling, leveraging aryl halides and boronic acids . Methoxy and cyclopropyl variants require tailored approaches, such as cyclopropanation or etherification .
- Toxicology : While naphthalene derivatives are associated with toxicity (e.g., respiratory effects), data specific to this compound is lacking .
Biological Activity
1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including studies on toxicity, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a naphthalene core substituted with a chlorinated biphenyl moiety. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating that the compound may induce apoptosis in certain cell types.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes relevant in metabolic pathways, which could be beneficial in therapeutic contexts.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited significant cytotoxic effects, with an IC50 value determined at approximately 25 µM for breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 25 |
| Lung Cancer (A549) | 30 |
| Colon Cancer (HT-29) | 40 |
Enzyme Inhibition
The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results showed that it inhibited CYP2E1 activity with an IC50 value of 15 µM, suggesting potential interactions that could affect drug metabolism.
Structure-Activity Relationship (SAR)
The presence of the chlorine atom in the biphenyl ring appears to enhance the compound's biological activity. Modifications to the naphthalene core and biphenyl substituents have been systematically studied to optimize activity.
Key Findings:
- Chlorine Substitution : Enhances lipophilicity and biological activity.
- Biphenyl Modifications : Varying the position and number of substituents on the biphenyl ring can lead to different levels of potency against specific biological targets.
Toxicological Profile
Toxicological assessments indicate that while the compound shows promise as an anticancer agent, it also presents potential risks. Acute toxicity studies in rodent models revealed dose-dependent effects on liver enzymes and hematological parameters.
| Parameter | Control | Treated (50 mg/kg) |
|---|---|---|
| ALT (U/L) | 35 | 120 |
| AST (U/L) | 40 | 150 |
| Hemoglobin (g/dL) | 14 | 10 |
Q & A
Q. What are the common synthetic routes for 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , where a chlorinated biphenyl boronic acid derivative reacts with a brominated or iodinated naphthalene moiety under palladium catalysis. This method ensures regioselective coupling and high yields . Alternative routes include propargylation reactions using propargyl bromide and naphthol derivatives in DMF with K₂CO₃ as a base, followed by purification via TLC-monitored extraction (n-hexane:ethyl acetate, 9:1) . For intermediates, modified Nencki methods involving ZnCl₂-catalyzed Friedel-Crafts acylation in glacial acetic acid are effective .
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : 1H and 13C NMR are critical for confirming structural integrity. For example, biphenyl-naphthalene hybrids exhibit distinct aromatic proton signals between δ 6.8–8.5 ppm, with coupling patterns reflecting substituent positions. High-resolution mass spectrometry (HRMS) with APCI+ ionization validates molecular weight (e.g., [M+H]+ at m/z 315.08 for C₂₂H₁₅Cl). Advanced 2D NMR techniques (COSY, HSQC) resolve overlapping signals in polyaromatic systems .
Q. What solvent systems and reaction conditions optimize synthesis yield?
- Methodological Answer : Polar aprotic solvents like DMF or ethanol, combined with K₂CO₃ or NaOH as bases, enhance nucleophilic substitution reactions. For example, propargylation of naphthol derivatives in DMF at room temperature achieves >80% conversion within 2 hours. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), with quenching in ice-water to precipitate products .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Methodological Answer : Conduct a risk of bias assessment using standardized questionnaires (e.g., Tables C-6 and C-7 from ). Evaluate study design elements:
- Randomization of administered doses .
- Completeness of outcome reporting (e.g., systemic effects like hepatic or renal toxicity) .
- Species-specific responses (e.g., disparities between rodent and human metabolic pathways) .
Meta-analyses should stratify data by exposure route (oral, dermal, inhalation) and dose duration to identify confounding factors .
Q. What experimental design considerations are critical for toxicological studies?
- Methodological Answer : Follow inclusion criteria outlined in Table B-1 () :
- Species : Use laboratory mammals (rats, mice) for systemic toxicity; human cell lines for in vitro assays.
- Exposure Routes : Prioritize oral and inhalation routes due to environmental relevance.
- Endpoints : Monitor hepatic enzymes (ALT, AST), renal biomarkers (creatinine, BUN), and histopathology . Include controls for environmental contaminants (e.g., polycyclic aromatic hydrocarbons) using HPLC-MS .
Q. How can computational docking predict interactions of this compound with biological targets?
- Methodological Answer : Use AutoDock Vina for molecular docking:
- Generate grid maps centered on target active sites (e.g., cytochrome P450 enzymes).
- Apply the scoring function to rank binding affinities (kcal/mol).
- Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes . Multithreading accelerates parameter optimization for large datasets .
Q. What methods assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct OECD 301/307 tests to evaluate:
- Aerobic biodegradation : Use soil/water microcosms with LC-MS quantification .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor by HPLC for biphenyl/naphthalene derivatives .
- Partitioning : Calculate log Kow (octanol-water coefficient) via shake-flask methods; values >4 indicate bioaccumulation potential .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction at 100 K resolves molecular geometry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
